molecular formula C20H19Cl4N3O3 B302244 N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide

N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide

Cat. No. B302244
M. Wt: 491.2 g/mol
InChI Key: YMDPIZHATCSNGD-MRUKODCESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide, also known as DCM, is a chemical compound that has been widely studied for its potential applications in various scientific fields. DCM is a hydrazone derivative of 4,5-dichloro-1,2-dithiol-3-one, which has been found to exhibit significant biological activity.

Mechanism of Action

The mechanism of action of N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide has been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide has been found to exhibit a wide range of biochemical and physiological effects, including the induction of apoptosis in cancer cells and the inhibition of viral replication. It has also been shown to have antibacterial and antifungal activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. However, one limitation of using N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for research involving N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide. One area of interest is the development of new synthetic methods for N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide that are more efficient and cost-effective. Another area of research is the investigation of N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide's potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide and its potential applications in various scientific fields.

Synthesis Methods

The synthesis of N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide involves the reaction of 3,5-dichloro-4-hydroxybenzaldehyde with 3,4-dichlorobenzylamine in the presence of acetic acid. The resulting product is then reacted with 2-(4-morpholinyl)acetic acid hydrazide to form N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide.

Scientific Research Applications

N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

Product Name

N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide

Molecular Formula

C20H19Cl4N3O3

Molecular Weight

491.2 g/mol

IUPAC Name

N-[(Z)-[3,5-dichloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-2-morpholin-4-ylacetamide

InChI

InChI=1S/C20H19Cl4N3O3/c21-15-2-1-13(7-16(15)22)12-30-20-17(23)8-14(9-18(20)24)10-25-26-19(28)11-27-3-5-29-6-4-27/h1-2,7-10H,3-6,11-12H2,(H,26,28)/b25-10-

InChI Key

YMDPIZHATCSNGD-MRUKODCESA-N

Isomeric SMILES

C1COCCN1CC(=O)N/N=C\C2=CC(=C(C(=C2)Cl)OCC3=CC(=C(C=C3)Cl)Cl)Cl

SMILES

C1COCCN1CC(=O)NN=CC2=CC(=C(C(=C2)Cl)OCC3=CC(=C(C=C3)Cl)Cl)Cl

Canonical SMILES

C1COCCN1CC(=O)NN=CC2=CC(=C(C(=C2)Cl)OCC3=CC(=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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